molecular formula C₁₆H₁₅N₄NaO₅S B014050 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine CAS No. 149981-25-9

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

Cat. No. B014050
M. Wt: 376.4 g/mol
InChI Key: CDMZOKMMANFJMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related allylic derivatives involves the catalyzed reaction of precursor molecules with specific reagents under controlled conditions. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were obtained via an 18-crown-6-ether catalyzed reaction, showcasing a method that could be analogous to synthesizing 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine derivatives (Hwang et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using 2D-NMR measurements, including gHSQC and gHMBC, as well as single crystal X-ray diffraction experiments. These methods offer insights into the arrangement of atoms within the molecule and the potential aromatic character of minor compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving the target compound or its analogs can yield a variety of products, depending on the reagents and conditions applied. For example, sulfonamides were generated from p-nitrophenylsulfonates, indicating a pathway that might be relevant for reactions involving sulfophenylxanthines (Yan et al., 2006).

Physical Properties Analysis

The physical properties of xanthine derivatives, including solubility, crystalline structure, and hydrogen bonding patterns, can be deduced from their molecular structure analyses. For instance, extensive intermolecular hydrogen bonding and pi-pi stacking interactions stabilize the crystalline structure of these compounds (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or under certain conditions, highlight the versatility and potential applications of xanthine derivatives. The development of sulfonamide structures from xanthine derivatives, for instance, reveals their reactivity and potential for further functionalization (Yan et al., 2006).

Scientific Research Applications

  • Obesity Prevention : A study compared the effects of sulforaphane and allyl isothiocyanate on adipocyte differentiation, suggesting potential strategies for obesity prevention (Sakuma et al., 2022).

  • Organic Synthesis and Cancer Treatment : A method for synthesizing trisubstituted allyl sulfones at room temperature has applications in organic synthesis and cancer treatment (Reddy et al., 2009).

  • Pharmaceutical Applications : Derivatives of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, particularly allylic derivatives of certain triazolo-triazinones, show promise in pharmaceutical applications due to their aromatic character and crystallization properties (Hwang et al., 2006).

  • Neuroprotection : Dimethyl sulfoxide (DMSO), a related compound, exhibits properties that can suppress certain ion currents and calcium influx in neurons, suggesting potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

  • Musculoskeletal Disorders : DMSO has also been investigated as a treatment for various musculoskeletal disorders, indicating potential for future clinical investigations (Demos et al., 1967).

  • Adenosine Receptor Research : Water-soluble A2A-selective sulfostyryl-DMPX derivatives have shown high affinity for rat A2A-AR, making them useful for in vivo studies (Müller et al., 1998).

  • Antitumor Agents : The synthesis of 8-R-thioderivatives of 1-benzylthiobromine, a related compound, suggests potential as new medicinal drugs due to their unique properties and applications in various fields (Ivanchenko et al., 2018).

Safety And Hazards

Specific safety and hazard information for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine was not found in the searched resources. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions of research on 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine could involve further exploration of its antagonistic activity on the adenosine A2 receptor and potential applications in medical or pharmaceutical contexts. However, no specific future directions were found in the searched resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMZOKMMANFJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274303
Record name 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

CAS RN

149981-25-9
Record name 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Streit - International journal of developmental neuroscience, 1996 - Elsevier
Spontaneous output patterns of embryonic spinal cord slices in vitro were investigated in order to study the formation of pattern-generating networks. Patterns of spontaneous …

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